

A Comparative Guide to Catalysts for Functionalizing 3-Bromoisoxazole-5-carboxylic Acid

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Compound of Interest

Compound Name: 3-Bromoisoxazole-5-carboxylic acid

Cat. No.: B046756

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The functionalization of the isoxazole scaffold is a cornerstone in the development of novel therapeutic agents. The isoxazole ring is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.^{[1][2][3]} Specifically, **3-Bromoisoxazole-5-carboxylic acid** serves as a versatile building block, allowing for the introduction of diverse functionalities at the 3-position through various catalytic cross-coupling reactions. The choice of catalyst is paramount in achieving high yields, selectivity, and functional group tolerance.

This guide provides a comparative overview of common catalytic systems for the functionalization of **3-Bromoisoxazole-5-carboxylic acid**, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The presented data, based on studies of structurally analogous aryl bromides, offers a valuable starting point for reaction optimization.

Catalyst Performance in Cross-Coupling Reactions

The following tables summarize the performance of various catalysts in key cross-coupling reactions for the functionalization of aryl bromides analogous to **3-Bromoisoxazole-5-carboxylic acid**.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species and an organic halide.

Catalyst System	Ligand	Base	Solvent	Temp. (°C)	Time (h)	Typical Yield (%)	Notes
Pd(PPh ₃) ₄	-	K ₂ CO ₃	Toluene/ EtOH/H ₂ O	90	12	80-90	A classic, reliable catalyst.
Pd(OAc) ₂ / SPhos	SPhos	K ₃ PO ₄	Toluene/ H ₂ O	100	12	>95	Highly active for sterically hindered substrates.
PdCl ₂ (dppf)	dppf	Cs ₂ CO ₃	1,4-Dioxane	100	10	88-95	Effective for a broad range of boronic acids.
NiCl ₂ (PCy ₃) ₂	PCy ₃	K ₃ PO ₄	Toluene	110	16	75-85	A cost-effective alternative to palladium.

Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, enabling the introduction of various amine functionalities.

Catalyst System	Ligand	Base	Solvent	Temp. (°C)	Time (h)	Typical Yield (%)	Notes
$\text{Pd}_2(\text{dba})_3$ / BINAP	BINAP	NaOtBu	Toluene	100	8	85-95	A first-generation, broadly applicable system.
$\text{Pd}(\text{OAc})_2$ / XPhos	XPhos	K_3PO_4	t-BuOH	110	12	>90	High turnover numbers and activity.
CuI / L-proline	L-proline	K_2CO_3	DMSO	90	24	70-85	A less expensive, copper-based alternative.

Table 3: Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Catalyst System	Ligand	Base	Solvent	Temp. (°C)	Time (h)	Typical Yield (%)	Notes
Pd(OAc) ₂	-	Et ₃ N	DMF	100	12	75-85	Ligand-free conditions can be effective.
PdCl ₂ (PPh ₃) ₂	PPh ₃	K ₂ CO ₃	Acetonitrile	80	16	80-90	A common and reliable catalyst system.
Pd/C	-	NaOAc	NMP	120	24	70-80	Heterogeneous catalyst for easier workup.

Table 4: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

Catalyst System	Co-catalyst	Base	Solvent	Temp. (°C)	Time (h)	Typical Yield (%)	Notes
$\text{PdCl}_2(\text{PPH}_3)_2$	CuI	Et_3N	THF	60	8	85-95	The classic catalyst system for this reaction.
$\text{Pd}(\text{PPh}_3)_4$	CuI	$i\text{-Pr}_2\text{NH}$	Toluene	80	12	80-90	Effective for a wide range of alkynes.
Pd/C	CuI	K_2CO_3	DMF	100	16	70-80	Heterogeneous palladium source.

Experimental Protocols

The following are generalized experimental protocols for the catalytic functionalization of **3-Bromoisoxazole-5-carboxylic acid**, based on established methodologies for analogous compounds. Note: These protocols should be optimized for specific substrates and reaction scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

- To a reaction vessel, add **3-Bromoisoxazole-5-carboxylic acid** (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , 2.0 equiv.).
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

- Add the degassed solvent system (e.g., Toluene/Ethanol/Water).
- Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

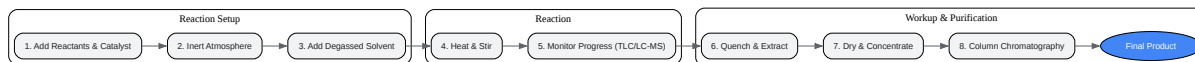
Protocol 2: General Procedure for Buchwald-Hartwig Amination

- To a reaction vessel, add the palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
- Evacuate and backfill the vessel with an inert gas.
- Add the anhydrous solvent (e.g., Toluene).
- Stir the mixture at room temperature for 10 minutes.
- Add **3-Bromoisoxazole-5-carboxylic acid** (1.0 equiv.) and the amine (1.2 equiv.).
- Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 8 hours).
- Monitor the reaction progress by TLC or LC-MS.
- After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
- Wash the organic layer, dry, and concentrate.

- Purify the residue by chromatography.

Visualizing Reaction Pathways and Workflows

Experimental Workflow for Catalytic Cross-Coupling

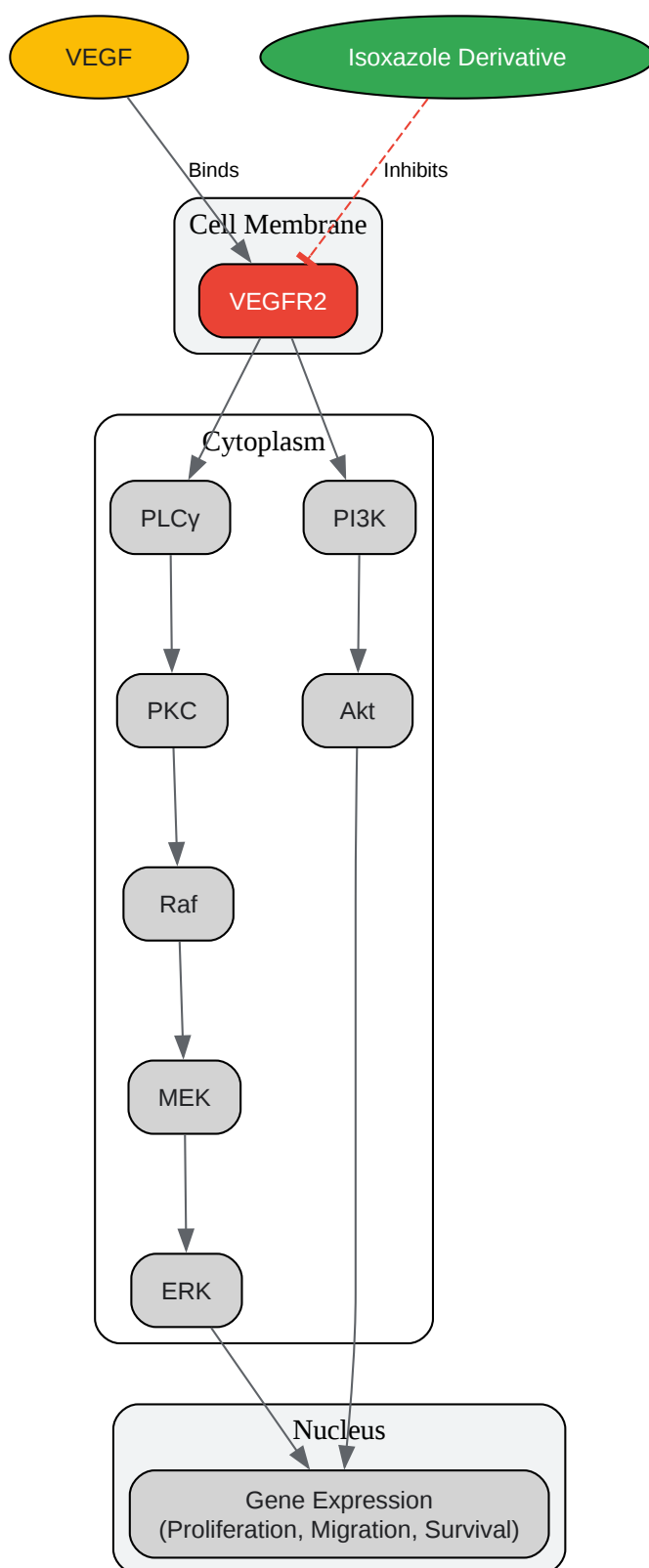


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Caption: A generalized experimental workflow for catalytic cross-coupling reactions.

VEGFR2 Signaling Pathway Inhibition by Isoxazole Derivatives

Isoxazole derivatives have been investigated as inhibitors of various signaling pathways implicated in disease, including the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway, which is crucial for angiogenesis (the formation of new blood vessels) and is a key target in cancer therapy.^[4]



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Caption: Inhibition of the VEGFR2 signaling pathway by a functionalized isoxazole derivative.

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